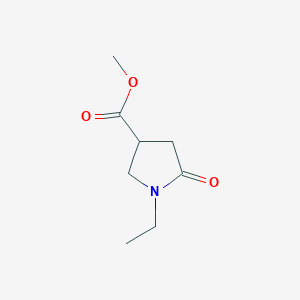

Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAROMNNYOLXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100911-29-3 | |

| Record name | methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore two primary, robust synthetic routes: the sequential amination and esterification of itaconic acid, and a convergent approach utilizing a Dieckmann condensation. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and characterization data. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.

Introduction

The pyroglutamic acid framework, a five-membered lactam ring, is a privileged scaffold in a multitude of biologically active molecules and natural products. The N-ethylated derivative, this compound, serves as a crucial building block for the synthesis of various pharmaceutical agents. Its structure combines a polar lactam core with a lipophilic ethyl group and a reactive ester moiety, making it an ideal starting point for further chemical modifications. This guide will provide a detailed exploration of two effective methods for its synthesis, designed to be both scalable and reproducible in a laboratory setting.

Pathway 1: Synthesis via Itaconic Acid

This linear synthetic approach commences with the readily available and bio-sourced itaconic acid. The strategy involves the formation of the N-ethylpyrrolidone ring through a Michael addition-cyclization cascade, followed by esterification of the carboxylic acid functionality.

Logical Workflow for Pathway 1

Caption: Synthetic route starting from itaconic acid.

Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid

The initial step involves the reaction of itaconic acid with ethylamine. This reaction proceeds via a tandem aza-Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.[1][2] Water is an effective and environmentally benign solvent for this transformation, and the reaction is typically driven to completion by heating.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (13.0 g, 0.1 mol) and water (50 mL).

-

Slowly add a 70% aqueous solution of ethylamine (9.7 mL, 0.12 mol) to the stirred suspension. An exothermic reaction will be observed.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12 hours.

-

After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >95% |

| Melting Point | 145-148 °C |

Step 2: Methyl Esterification

The carboxylic acid is then converted to its corresponding methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol.[3] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the Fischer esterification.[4] This method is advantageous as it is high-yielding and the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (15.7 g, 0.1 mol) in anhydrous methanol (100 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Pathway 2: Synthesis via Dieckmann Condensation

This convergent approach builds the pyrrolidone ring through an intramolecular Claisen condensation, commonly known as the Dieckmann condensation.[5][6][7][8] This powerful carbon-carbon bond-forming reaction is highly effective for the formation of five- and six-membered rings. The key to this pathway is the synthesis of the acyclic diester precursor.

Logical Workflow for Pathway 2

Caption: Convergent synthesis using Dieckmann condensation.

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis of the acyclic precursor, N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester, can be achieved in two steps starting from diethyl malonate.

Sub-step 1a: Synthesis of Diethyl Ethylmalonate

Diethyl malonate is first alkylated with ethyl iodide in the presence of a base such as sodium ethoxide.

Experimental Protocol:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise.

-

After the addition is complete, add ethyl iodide (15.6 g, 0.1 mol) dropwise and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture, pour it into water (100 mL), and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain diethyl ethylmalonate.

Sub-step 1b: Michael Addition and Subsequent Transformations

The diethyl ethylmalonate can then be subjected to a sequence of reactions involving Michael addition to an acrylate, hydrolysis, and decarboxylation to form the necessary amino diester. A more direct approach involves the Michael addition of ethylamine to methyl acrylate, followed by alkylation with methyl chloroacetate.

Experimental Protocol for the Michael Addition/Alkylation Route:

-

In a sealed tube, mix ethylamine (in a suitable solvent like THF) and methyl acrylate in a 1:1 molar ratio. The reaction is often exothermic and can be cooled in an ice bath. Stir at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), add a non-nucleophilic base such as potassium carbonate, followed by the dropwise addition of methyl chloroacetate.

-

Heat the reaction mixture to reflux for 12 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester by vacuum distillation or column chromatography.

Step 2: Dieckmann Condensation

The synthesized acyclic diester is then subjected to an intramolecular cyclization using a strong base, such as sodium methoxide or sodium hydride, in an aprotic solvent like THF or toluene.[9] The base deprotonates the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form the five-membered ring.

Experimental Protocol:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous toluene (100 mL).

-

Heat the suspension to 80 °C and add a solution of N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester (21.7 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting β-keto ester by vacuum distillation or column chromatography to yield this compound.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.15 (t, 3H, J=7.2 Hz, NCH₂CH₃), 2.60-2.80 (m, 2H, CH₂CO), 3.40-3.50 (m, 3H, NCH₂CH₃ and CHCO₂Me), 3.75 (s, 3H, OCH₃), 3.80-3.90 (m, 2H, NCH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 12.5 (NCH₂CH₃), 34.0 (CH₂CO), 42.0 (NCH₂CH₃), 48.0 (NCH₂), 52.5 (OCH₃), 170.0 (CO₂Me), 173.0 (NCO) |

| IR (neat, cm⁻¹) | 2970, 1735 (C=O, ester), 1680 (C=O, lactam), 1190 (C-O) |

| MS (ESI) | m/z: 172.0968 [M+H]⁺, 194.0787 [M+Na]⁺[2] |

Conclusion

This guide has detailed two robust and versatile synthetic pathways for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The itaconic acid route is a more linear and potentially greener approach, while the Dieckmann condensation offers a convergent strategy that may be amenable to the synthesis of a wider range of analogues by varying the starting materials for the acyclic precursor. Both methods, when executed with care, provide reliable access to this important synthetic intermediate.

References

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]

- 4. reddit.com [reddit.com]

- 5. Write the structure of the Dieckmann cyclization product formed on treatm.. [askfilo.com]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Abstract

The 5-oxopyrrolidine (also known as the pyroglutamate or 2-pyrrolidone) scaffold is a privileged heterocyclic motif integral to a wide array of biologically active molecules and pharmaceutical agents. Its unique conformational constraints and hydrogen bonding capabilities make it a valuable component in medicinal chemistry. This technical guide provides a comprehensive, in-depth analysis of a specific derivative, Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. We will explore its core physicochemical properties, outline a robust synthetic pathway, detail methods for analytical characterization, and discuss its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile compound.

Molecular Identity and Structure

This compound is a chiral molecule featuring a five-membered lactam ring substituted with an N-ethyl group and a methyl ester at the C3 position. The presence of both a hydrogen bond acceptor (lactam carbonyl) and a relatively polar ester group in a compact structure dictates its chemical behavior and interaction with biological systems.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 100911-29-3 | [2][3] |

| Molecular Formula | C₈H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| SMILES | CCN1CC(CC1=O)C(=O)OC | [1][4] |

| InChIKey | YGAROMNNYOLXKI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following table summarizes key properties derived from computational models and data from closely related analogs. These values provide a strong estimation of the compound's behavior.

| Property | Predicted/Computed Value | Comments and Scientific Rationale |

| Boiling Point | 278.9 ± 33.0 °C at 760 mmHg | [4] The high boiling point is expected due to the polar lactam and ester functional groups, which lead to strong intermolecular dipole-dipole interactions. |

| Density | 1.1 ± 0.1 g/cm³ | [4] Consistent with a small, polar organic molecule containing multiple heteroatoms. |

| XlogP | -0.3 | [1] This negative value indicates a hydrophilic character, suggesting higher solubility in polar solvents than in nonpolar ones. The amide and ester groups contribute to this polarity. |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens (lactam and ester) and the ester's ether oxygen can all accept hydrogen bonds, influencing solubility in protic solvents. |

| Solubility | No data available | Based on its structure and negative XlogP, it is predicted to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. |

| Stability | Stable under standard conditions | The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. The lactam ring is generally stable but can be opened under harsh hydrolytic conditions. |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step process. This pathway is based on well-established reactions for constructing the pyrrolidinone core and subsequent esterification, ensuring high yields and purity.[5]

Synthetic Pathway Overview:

-

Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid. This is accomplished through a Michael addition of ethylamine to itaconic acid, followed by an intramolecular cyclization. The primary amine acts as a nucleophile, attacking one of the activated double bond carbons of itaconic acid. The subsequent intramolecular amidation forms the stable 5-membered lactam ring.

-

Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final methyl ester product.[5][6]

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water.

-

Reagent Addition: Add ethylamine (1.1 eq, aqueous solution) dropwise to the flask with stirring. The addition is exothermic and should be controlled.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to a pH of ~2 to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate as a white solid.

Part B: Fischer Esterification of the Intermediate[5][6]

-

Reaction Setup: Suspend the dried 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in excess methanol in a round-bottom flask with a reflux condenser.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath. The catalyst protonates the carboxylic acid, activating it for nucleophilic attack.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Neutralization: After cooling, slowly pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure methyl ester.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard spectroscopic techniques is employed.

Caption: Standard workflow for the analytical characterization of the final product.

Protocol: Spectroscopic and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

¹H NMR Expected Signals:

-

A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group (CH₃ and CH₂).

-

A singlet around 3.7 ppm for the methyl ester (OCH₃) protons.

-

A series of multiplets for the three diastereotopic protons on the pyrrolidinone ring.

-

-

¹³C NMR Expected Signals:

-

Signals for the two carbonyl carbons (lactam and ester) between 165-175 ppm.

-

A signal for the methyl ester carbon around 52 ppm.

-

Signals for the N-ethyl and pyrrolidinone ring carbons in the aliphatic region.

-

-

-

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) for molecular weight confirmation.

-

Expected Ion: The primary ion observed in positive mode will be the [M+H]⁺ adduct at m/z 172.09.[1]

-

-

Infrared (IR) Spectroscopy:

-

Technique: Analyze as a thin film or KBr pellet.

-

Expected Peaks:

-

A strong absorption band around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

Another strong band around 1680 cm⁻¹ for the lactam carbonyl (C=O) stretch.

-

-

-

Purity Determination:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity, which should be ≥95% for most research applications.

-

Applications in Research and Drug Development

The 5-oxopyrrolidine core is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.

-

Antimicrobial Agents: Numerous studies have shown that functionalized 5-oxopyrrolidines possess significant antibacterial properties. Derivatives have been synthesized and tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.[6] The title compound serves as an excellent starting point for creating libraries of novel antibacterial candidates.

-

Anticancer Potential: The pyrrolidinone scaffold is present in several compounds investigated for their anticancer activity.[5] Modifications at the N1 and C3 positions of the ring can be explored to develop selective inhibitors of cancer-related enzymes or pathways.

-

Anti-inflammatory Activity: Research has also pointed towards the potential of 5-oxopyrrolidine derivatives as potent anti-inflammatory agents, making them interesting candidates for treating inflammatory diseases.

This compound is a key intermediate. The ester functionality allows for straightforward conversion to amides, hydrazides, or other functional groups, enabling the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs (e.g., N-methyl pyroglutamate derivatives) suggest the following precautions should be taken.

-

Hazard Statements (Anticipated):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and serious eye irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.

-

References

- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. 100911-29-3|this compound| Ambeed [ambeed.com]

- 3. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]

Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate CAS number and identification

<Technical Guide: Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document outlines its core chemical identity, provides a detailed, field-tested synthesis protocol, and establishes a robust framework for its analytical characterization using modern spectroscopic techniques. The guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development, offering expert insights into the practical handling, analysis, and application of this molecule.

Section 1: Core Chemical Identity & Properties

This compound is a substituted pyrrolidinone, a structural motif present in numerous biologically active compounds. Precise identification is paramount for any research or development endeavor. The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100911-29-3 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| Monoisotopic Mass | 171.08954 Da | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCN1CC(CC1=O)C(=O)OC | [2] |

| InChI Key | YGAROMNNYOLXKI-UHFFFAOYSA-N | [2] |

| Predicted XlogP | -0.3 | [2] |

Section 2: Synthesis and Purification

The synthesis of the 5-oxopyrrolidine core is a well-established area of organic chemistry, often involving aza-Michael additions or cyclization reactions.[3][4] The protocol described herein is a robust method for producing this compound, adapted from common synthetic strategies for related N-substituted pyrrolidinones.

Synthesis Workflow

The synthesis involves a two-step process: an initial aza-Michael addition of ethylamine to itaconic acid to form the carboxylic acid intermediate, followed by esterification to yield the final methyl ester product. This approach ensures high yields and straightforward purification.

Caption: General two-step synthesis pathway for the target compound.

Detailed Experimental Protocol

Materials:

-

Itaconic acid (1.0 eq)

-

Ethylamine (70% solution in water, 1.2 eq)

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid [5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.

-

Add ethylamine (1.2 eq) to the solution. The reaction is exothermic; addition may need to be controlled with an ice bath.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then acidify to pH 2 with concentrated HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate as a solid or viscous oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Suspend the crude 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops per 10g of starting acid) to the suspension.[6]

-

Heat the mixture to reflux for 8-20 hours, until TLC analysis indicates complete conversion of the starting material.[6]

-

Cool the reaction mixture and carefully neutralize by adding solid sodium bicarbonate until effervescence ceases.

-

Evaporate the methanol under reduced pressure.

-

Resuspend the residue in ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a pure oil or solid.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product.

Analytical Workflow

The standard workflow for characterization involves a sequence of spectroscopic and spectrometric analyses to confirm the molecular structure and assess purity.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Based on known spectral data for similar 5-oxopyrrolidine derivatives, the following proton (¹H) and carbon (¹³C) signals can be predicted.[3][7][8]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

~3.75 ppm (s, 3H): The sharp singlet corresponds to the methyl ester protons (-OCH₃).

-

~3.40-3.60 ppm (m, 3H): A complex multiplet region for the N-CH₂ proton on the ring and the N-CH₂ of the ethyl group.

-

~3.20-3.35 ppm (m, 1H): The proton at the C3 position (methine proton, -CH-).

-

~2.60-2.80 ppm (m, 2H): The diastereotopic protons at the C4 position (-CH₂-CO-).

-

~1.20 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the N-ethyl group.

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

~173-175 ppm: Carbonyl carbon of the lactam (C5).

-

~171-173 ppm: Carbonyl carbon of the methyl ester.

-

~52-53 ppm: Methyl ester carbon (-OCH₃).

-

~48-50 ppm: Methylene carbon of the ring attached to nitrogen (C2).

-

~38-40 ppm: Methylene carbon of the N-ethyl group.

-

~35-37 ppm: Methine carbon (C3).

-

~33-35 ppm: Methylene carbon (C4).

-

~13-14 ppm: Methyl carbon of the N-ethyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (MW: 171.19), high-resolution mass spectrometry (HRMS) should be used.

Table 2: Predicted Mass Spectrometry Adducts [2]

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.09682 |

| [M+Na]⁺ | [C₈H₁₃NNaO₃]⁺ | 194.07876 |

| [M+K]⁺ | [C₈H₁₃NKO₃]⁺ | 210.05270 |

The observation of the protonated molecular ion [M+H]⁺ at m/z ≈ 172.097 is the primary indicator of a successful synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum will be dominated by two strong carbonyl absorption bands.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1735 cm⁻¹ | C=O (Ester) | Strong, sharp absorption. |

| ~1685 cm⁻¹ | C=O (Amide/Lactam) | Strong, sharp absorption at a lower frequency due to amide resonance. |

| ~1170-1250 cm⁻¹ | C-O (Ester) | Strong C-O stretching band. |

| ~2850-2960 cm⁻¹ | C-H (Aliphatic) | Stretching vibrations for methyl and methylene groups. |

Section 4: Applications in Research and Drug Development

The 5-oxopyrrolidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry. Its rigid, five-membered lactam structure serves as a versatile template for introducing diverse functional groups. Derivatives have been investigated for a range of biological activities, including:

-

Anticancer and Antimicrobial Agents: The pyrrolidinone core is present in various natural and synthetic compounds exhibiting cytotoxic and antibacterial properties.[3][6]

-

Anti-inflammatory Agents: Certain derivatives have shown promise as potent anti-inflammatory agents by targeting matrix metalloproteins (MMPs).[4]

-

Central Nervous System (CNS) Agents: The pyroglutamic acid structure (a related pyrrolidinone) is known to have nootropic effects, making this scaffold interesting for neurological drug discovery.

This compound, specifically, serves as a crucial intermediate. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the creation of diverse chemical libraries for screening and lead optimization.[6][7]

Section 5: Safety and Handling

While specific toxicity data for this compound is not widely published, standard laboratory safety protocols should be strictly followed. Related pyrrolidinone derivatives may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 9. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-Technique Spectroscopic Guide to the Structure Elucidation of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Abstract

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The synthesis of novel derivatives requires unequivocal structural verification, a process that relies on the synergistic application of modern analytical techniques. This in-depth guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative small molecule, Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. We will proceed through a logical workflow, from initial molecular formula confirmation by mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive mapping of the molecular framework using a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice and the interpretation of the resulting data are detailed to provide a self-validating system for structural confirmation, essential for researchers in chemical synthesis and drug development.

Initial Assessment and Strategic Workflow

The first step in any structure elucidation is to leverage the known molecular formula to frame the analytical strategy. For the target compound, this compound, the molecular formula is C₈H₁₃NO₃.[3]

1.1. Degree of Unsaturation (DBE)

Calculating the Degree of Unsaturation (also known as the double bond equivalent) provides immediate insight into the number of rings and/or multiple bonds within the structure.[4]

-

Formula: DBE = C - (H/2) + (N/2) + 1

-

Calculation: DBE = 8 - (13/2) + (1/2) + 1 = 8 - 6.5 + 0.5 + 1 = 3

A DBE of 3 is consistent with the proposed structure, which contains two carbonyl (C=O) double bonds (one lactam, one ester) and one ring (the pyrrolidinone core), accounting for all three degrees of unsaturation.

1.2. The Analytical Workflow

A robust elucidation strategy employs orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. Our approach follows a logical progression from broad molecular properties to detailed atomic connectivity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Causality: The primary and most critical first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as its exceptional mass accuracy allows for the confident determination of the elemental composition, moving beyond simple molecular weight to a specific molecular formula.[5] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

Expected Data: The analysis, performed in positive ion mode, is expected to yield a protonated molecular ion, [M+H]⁺. The high mass accuracy distinguishes the target formula from other potential isobaric combinations.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Predicted) |

|---|---|---|---|

| [M] | C₈H₁₃NO₃ | 171.08954 | - |

| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.09682 | ~172.0968 |

| [M+Na]⁺ | C₈H₁₃NNaO₃⁺ | 194.07876 | ~194.0788 |

Data derived from PubChemLite.[3]

The observation of an ion at m/z ≈ 172.0968 provides strong evidence for the molecular formula C₈H₁₃NO₃, thereby validating the initial assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing us to distinguish between different types of carbonyl groups.[6] The presence of both a five-membered lactam (a cyclic amide) and a methyl ester is expected to give rise to two distinct, strong carbonyl absorption bands.

Expected Absorptions:

-

Lactam C=O: The ring strain in a five-membered (γ) lactam typically results in a carbonyl stretching frequency around 1700 cm⁻¹.[7]

-

Ester C=O: Acyclic esters exhibit a characteristic strong C=O stretch near 1740 cm⁻¹.[7][8]

-

C-O Stretch: The ester functionality will also produce strong C-O stretching bands in the 1250-1150 cm⁻¹ region.[7]

-

Aliphatic C-H Stretch: Absorptions are expected just below 3000 cm⁻¹.

Table 2: Key Predicted FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

|---|---|---|---|

| 2980-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1740 | Strong | C=O Stretch | Methyl Ester |

| ~1700 | Strong | C=O Stretch | γ-Lactam |

| 1250-1150 | Strong | C-O Stretch | Ester |

The dual carbonyl peaks are a powerful diagnostic marker, confirming the co-existence of the lactam and ester groups and corroborating the DBE calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the ultimate confirmation of a molecule's structure by mapping the precise connectivity of its carbon and hydrogen framework. A systematic approach, starting with 1D experiments and progressing to 2D correlation experiments, is the most efficient path to an unambiguous assignment.[9][10]

4.1. ¹H NMR Spectroscopy: Proton Environments

Causality: The ¹H NMR spectrum reveals every unique proton environment in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, integration gives the relative number of protons in that environment, and the multiplicity (splitting pattern) reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[11][12]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

|---|---|---|---|---|---|

| a | O-CH₃ | ~3.75 | Singlet (s) | 3H | Deshielded by adjacent ester oxygen. |

| b | N-CH₂ -CH₃ | ~3.45 | Quartet (q) | 2H | Deshielded by adjacent nitrogen atom. |

| c | Ring H2 (N-CH₂ ) | ~3.60 | Multiplet (m) | 2H | Diastereotopic protons deshielded by N and lactam C=O. |

| d | Ring H3 (CH ) | ~3.30 | Multiplet (m) | 1H | Deshielded by adjacent ester and lactam C=O groups. |

| e | Ring H4 (CH₂ ) | ~2.60 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a stereocenter and CH₂ group. |

| f | N-CH₂-CH₃ | ~1.20 | Triplet (t) | 3H | Standard aliphatic region. |

4.2. ¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton

Causality: The ¹³C NMR spectrum identifies all unique carbon atoms. Broadband proton decoupling simplifies the spectrum to single lines for each carbon.[10] The DEPT-135 experiment is then used to determine the multiplicity of each carbon, distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons, which is essential for assembling the structure.[9]

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):

| Label | Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Chemical Shift |

|---|---|---|---|---|

| 1 | Lactam C =O | ~175.0 | Absent | Carbonyl carbon in an amide environment. |

| 2 | Ester C =O | ~172.0 | Absent | Carbonyl carbon in an ester environment. |

| 3 | O -CH₃ | ~52.5 | Positive (CH₃) | Standard for a methyl ester carbon. |

| 4 | Ring C 2 | ~51.0 | Negative (CH₂) | Aliphatic carbon adjacent to nitrogen. |

| 5 | N -CH₂ | ~42.0 | Negative (CH₂) | Aliphatic carbon adjacent to nitrogen. |

| 6 | Ring C 3 | ~41.0 | Positive (CH) | Aliphatic carbon between two carbonyls. |

| 7 | Ring C 4 | ~32.0 | Negative (CH₂) | Standard aliphatic carbon in a ring. |

| 8 | N-CH₂-C H₃ | ~14.5 | Positive (CH₃) | Standard terminal methyl carbon. |

4.3. 2D NMR Spectroscopy: Unambiguous Connectivity

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies proton neighbors, HSQC links each proton to its carbon, and HMBC reveals long-range connections that bridge fragments and locate quaternary carbons, leaving no ambiguity in the final structure.[13][14][15]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes the spin-coupled proton networks.[16]

-

Key Expected Correlations: A strong cross-peak will be observed between the N-CH₂ (b) and -CH₃ (f) protons, confirming the ethyl group. The ring protons will show a network of correlations: H3(d) ↔ H2(c) and H3(d) ↔ H4(e).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton to its directly attached carbon, confirming the assignments from the 1D spectra.[14][16]

-

Key Expected Correlations: The proton at δ ~3.75 (a) will correlate to the carbon at δ ~52.5 (3). The proton quartet at δ ~3.45 (b) will correlate to the carbon at δ ~42.0 (5), and so on for all non-quaternary carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment, revealing 2- and 3-bond correlations from protons to carbons. It is essential for linking the molecular fragments.

-

Key Expected Correlations for Structural Confirmation:

-

O-CH₃ protons (a, δ ~3.75) will show a strong correlation to the ester C=O carbon (2, δ ~172.0) , confirming the methyl ester group.

-

Ring H3 proton (d, δ ~3.30) will show correlations to both the ester C=O (2) and the lactam C=O (1) , unequivocally placing it between the two carbonyls.

-

N-CH₂ protons (b, δ ~3.45) will correlate to the lactam C=O carbon (1, δ ~175.0) and ring carbon C2 (4, δ ~51.0) , confirming the N-ethyl group's position on the lactam ring.

-

-

Standard Operating Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

5.1. Protocol: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified solid compound.

-

Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass pipette.[17]

-

Dissolution: Agitate the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[18][19]

-

Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection coil.[18]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[20]

5.2. Protocol: High-Resolution Mass Spectrometry (ESI-MS) Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Dilution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable spray and signal.

5.3. Protocol: FTIR Sample Preparation (Thin Film Method)

-

Solubilization: Dissolve a small amount (1-2 mg) of the sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Application: Place one or two drops of the concentrated solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, uniform film of the solid sample on the plate.

-

Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum.

Conclusion: A Self-Validating Structural Confirmation

The structure of this compound is unequivocally confirmed through the convergent and self-validating evidence provided by this multi-technique workflow.

-

HRMS established the correct molecular formula, C₈H₁₃NO₃.

-

FTIR confirmed the presence of the key lactam and ester carbonyl functional groups.

-

¹H and ¹³C NMR provided a complete count of all proton and carbon environments, their types, and their immediate neighborhoods.

-

COSY, HSQC, and HMBC experiments connected these individual pieces, mapping the entire atomic framework and leaving no doubt as to the final structure.

This rigorous, step-by-step approach, which emphasizes the causality behind experimental choices, represents the standard of care in modern chemical research and is essential for ensuring the scientific integrity of data in fields from materials science to pharmaceutical development.[21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. emerypharma.com [emerypharma.com]

- 10. azooptics.com [azooptics.com]

- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. publish.uwo.ca [publish.uwo.ca]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its fundamental chemical properties, structural characteristics, and key data points, offering a valuable resource for its application in scientific research.

Core Molecular Attributes

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The presence of a ketone group at the 5-position, an ethyl group at the 1-position (on the nitrogen atom), and a methyl carboxylate group at the 3-position defines its unique chemical structure and reactivity.

Molecular Formula and Weight

The elemental composition of this compound is represented by its molecular formula. This formula is crucial for determining its exact mass and for elemental analysis.

-

Molecular Formula: C8H13NO3[1]

-

Molecular Weight: 171.19 g/mol [2]

-

Monoisotopic Mass: 171.08954 Da[1]

These values are fundamental for stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometry data.

Chemical Structure

The spatial arrangement of atoms and bonds in this compound is depicted in the following structural diagram. This visualization is essential for understanding its chemical behavior and potential interactions with other molecules.

Caption: 2D Chemical Structure of the Molecule.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including purification and formulation. The following table summarizes key predicted and experimental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | PubChem[1] |

| Molecular Weight | 171.19 g/mol | BIOFOUNT[2] |

| Monoisotopic Mass | 171.08954 Da | PubChem[1] |

| XlogP (predicted) | -0.3 | PubChem[1] |

| CAS Number | 100911-29-3 | BIOFOUNT[2] |

Synthesis and Reactivity

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives often involves the cyclization of precursors containing both amine and carboxylic acid functionalities, or through the modification of existing pyrrolidone rings. While specific synthesis routes for this compound are not extensively detailed in the provided search results, general synthetic strategies for related compounds can be inferred.

For instance, the synthesis of novel 5-oxopyrrolidine derivatives has been achieved through the reaction of itaconic acid with primary amines, followed by esterification and subsequent modifications. These synthetic pathways highlight the versatility of the pyrrolidone scaffold for creating a diverse range of chemical entities. The reactivity of the molecule is primarily centered around the ester and amide functionalities, which can undergo hydrolysis, amidation, and reduction reactions.

Caption: Generalized Synthetic Workflow.

Potential Applications in Research and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The pyrrolidinone core is a common scaffold in pharmaceuticals and natural products. Research into similar compounds has indicated potential applications in areas such as:

-

Anticancer and Antimicrobial Agents: Studies have explored the synthesis of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activities.[3][4]

-

Anti-inflammatory Agents: The 5-oxopyrrolidine-3-carboxylic acid scaffold has been investigated for the development of potent anti-inflammatory agents.[5]

-

Drug Intermediates: These compounds can serve as versatile building blocks for the synthesis of more complex molecules with therapeutic potential.

The specific biological activity of this compound is not extensively documented, presenting an opportunity for further investigation by researchers. Its structural features suggest it could be a valuable intermediate or a candidate for screening in various biological assays.

Safety and Handling

For research purposes, this compound is intended for laboratory use only. Standard safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood. For specific storage conditions, it is advised to store it at -4°C for short-term use (1-2 weeks) and at -20°C for longer periods (1-2 years).[2]

Conclusion

This compound represents a molecule with significant potential for chemical and pharmaceutical research. Its well-defined structure and the established biological relevance of the 5-oxopyrrolidine scaffold make it a compelling subject for further synthetic elaboration and biological evaluation. This guide provides the foundational knowledge required for scientists to incorporate this compound into their research endeavors effectively and safely.

References

- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The 5-Oxopyrrolidine Scaffold: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 5-oxopyrrolidine ring system, a core structural motif in a plethora of biologically active molecules, has a rich and evolving history in the annals of chemical and pharmaceutical sciences. From its humble beginnings as a naturally occurring amino acid derivative to its current status as a privileged scaffold in modern drug discovery, the journey of 5-oxopyrrolidine derivatives is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of 5-oxopyrrolidine derivatives, with a particular focus on their burgeoning role in the development of novel anticancer and antimicrobial agents. Detailed synthetic protocols, mechanistic insights, and structure-activity relationships are presented to equip researchers with the foundational knowledge and practical tools necessary to navigate and contribute to this exciting field.

A Historical Perspective: From Glutamic Acid to a Versatile Chiral Synthon

The story of 5-oxopyrrolidine derivatives begins with the discovery of its parent compound, pyroglutamic acid (5-oxoproline). First observed in 1882, it was found that heating glutamic acid to 180°C resulted in the loss of a water molecule and the formation of this cyclic lactam.[1] This simple thermal cyclization foreshadowed the inherent stability and accessibility of the 5-oxopyrrolidine core.

For many years, pyroglutamic acid was primarily of interest to biochemists due to its presence in various proteins and its role as a metabolite in the glutathione cycle.[1] However, the latter half of the 20th century witnessed a paradigm shift in the perception of this humble molecule. Organic chemists began to recognize the immense potential of L-pyroglutamic acid as a readily available and inexpensive chiral building block. Its rigid, five-membered ring structure, adorned with multiple functional groups, provided a stereochemically defined template for the asymmetric synthesis of complex natural products and pharmaceuticals.[2] This realization marked a pivotal moment, transforming pyroglutamic acid from a biochemical curiosity into a powerful tool in the synthetic chemist's arsenal.

The timeline below highlights some of the key milestones in the journey of 5-oxopyrrolidine derivatives:

-

1882: Discovery of pyroglutamic acid via thermal dehydration of glutamic acid.[1]

-

Mid-20th Century: Elucidation of the role of pyroglutamic acid in the glutathione cycle and its identification as an N-terminal blocking group in proteins.

-

Late 20th Century: Emergence of L-pyroglutamic acid as a versatile chiral synthon in asymmetric synthesis.[2]

-

Early 2000s: Approval of Levetiracetam, a 5-oxopyrrolidine derivative, as an antiepileptic drug, showcasing the therapeutic potential of this scaffold.[3]

-

21st Century: A surge in research exploring the anticancer, antimicrobial, and neuroprotective properties of novel 5-oxopyrrolidine derivatives, driven by advances in synthetic chemistry and a deeper understanding of disease biology.[4][5][6]

Synthetic Strategies: Constructing the 5-Oxopyrrolidine Core

The versatility of the 5-oxopyrrolidine scaffold is matched by the diverse array of synthetic methodologies developed for its construction. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section will delve into some of the most prominent and field-proven strategies, providing both mechanistic insights and detailed experimental protocols.

Cyclization of Glutamic Acid and its Derivatives

The classical and most straightforward approach to the 5-oxopyrrolidine core involves the intramolecular cyclization of glutamic acid or its derivatives. This method is particularly attractive due to the ready availability and low cost of the starting material.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of pyroglutamic acid.

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol exemplifies a common method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids through the reaction of an amine with itaconic acid.[4]

Materials:

-

N-(4-aminophenyl)acetamide (1)

-

Itaconic acid

-

Water

-

5% Hydrochloric acid

Procedure:

-

A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.

-

After cooling, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

-

The resulting precipitate is filtered, washed with water, and dried to afford 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2).

Causality Behind Experimental Choices:

-

Refluxing in Water: The use of water as a solvent and high temperature promotes the Michael addition of the amine to the itaconic acid, followed by an intramolecular amidation to form the lactam ring. Water is an environmentally benign and cost-effective solvent.

-

Addition of Hydrochloric Acid: The acidification of the reaction mixture helps to precipitate the carboxylic acid product, facilitating its isolation.

Michael Addition-Based Approaches

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and versatile strategy for the construction of the 5-oxopyrrolidine ring. This approach allows for the introduction of a wide range of substituents at various positions of the ring.

Conceptual Workflow:

Figure 2: General workflow for Michael addition-based synthesis.

Catalytic Asymmetric Synthesis:

A significant advancement in this area is the development of catalytic asymmetric Michael additions, which allow for the enantioselective synthesis of chiral 5-oxopyrrolidine derivatives.[7][8] These methods often employ chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome of the reaction.

For instance, the use of chiral pyridoxal catalysts enables the direct asymmetric conjugate addition of unprotected glycinates to α,β-unsaturated esters, followed by in situ lactamization to yield chiral pyroglutamic acid esters with high enantioselectivity.[9]

Experimental Protocol: General Procedure for Aza-Michael Addition

This protocol describes a general method for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds, a key step in many 5-oxopyrrolidine syntheses.[10]

Materials:

-

Amine

-

α,β-Unsaturated carbonyl compound (e.g., acrylate, acrylamide)

-

Catalyst (e.g., sulfated zirconia)

-

Solvent (optional, can be performed solvent-free)

Procedure:

-

To a mixture of the α,β-unsaturated carbonyl compound (1 mmol) and the catalyst (50 mg), the amine (1 mmol) is added.

-

The reaction mixture is stirred at room temperature for the appropriate time, monitored by TLC.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Self-Validating System:

The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product. The structure of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[11][12]

Therapeutic Applications: A Scaffold of Diverse Biological Activity

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Anticancer Activity

A growing body of evidence suggests that 5-oxopyrrolidine derivatives possess potent anticancer properties.[4][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and melanoma.[9]

Mechanism of Action:

While the exact mechanisms are still under investigation for many derivatives, some have been shown to act as protein kinase inhibitors .[3][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, these 5-oxopyrrolidine derivatives can disrupt cancer cell signaling and induce apoptosis (programmed cell death).

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the 5-oxopyrrolidine ring and the N-aryl group significantly influence the anticancer activity.[4]

-

For example, hydrazone derivatives bearing heterocyclic fragments have shown enhanced cytotoxicity compared to those with simple aromatic moieties.[4]

-

The presence of a free amino group on the N-phenyl ring has been found to be important for potent anticancer activity with low cytotoxicity towards non-cancerous cells.[4]

Data Summary: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | A549 (Lung) | Potent Activity | [4] |

| Derivative 12 | IGR39 (Melanoma) | Highly Cytotoxic | [9] |

| Derivative 8 | MDA-MB-231 (Breast) | Highly Cytotoxic | [9] |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. 5-Oxopyrrolidine derivatives have emerged as a promising class of antimicrobial compounds with activity against a range of pathogens, including multidrug-resistant bacteria.[4][5][15]

Mechanism of Action:

The antimicrobial mechanisms of 5-oxopyrrolidine derivatives are diverse and can include:

-

Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis.

-

Disruption of plasma membrane integrity: Causing leakage of cellular contents.

-

Inhibition of nucleic acid and protein synthesis: Interfering with essential cellular processes.[16][17]

Structure-Activity Relationship (SAR) Insights:

-

Derivatives containing nitrothiophene and nitrofurfural moieties have demonstrated potent antibacterial activity.[5]

-

The presence of specific substituents can enhance activity against particular strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[15]

Data Summary: Antimicrobial Activity of a 5-Oxopyrrolidine Derivative

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 21 | S. aureus (MRSA) | 1-8 | [15] |

Neurological Disorders

Perhaps the most well-known therapeutic application of a 5-oxopyrrolidine derivative is in the treatment of epilepsy. Levetiracetam , sold under the brand name Keppra, is a widely prescribed antiepileptic drug.[3][15]

Mechanism of Action of Levetiracetam:

The precise mechanism of action of levetiracetam is not fully understood, but it is known to bind to the synaptic vesicle glycoprotein 2A (SV2A).[1] This binding is thought to modulate the release of neurotransmitters in the brain, thereby reducing neuronal hyperexcitability and preventing seizures.

Signaling Pathway:

Figure 3: Proposed mechanism of action of Levetiracetam.

Beyond epilepsy, other 5-oxopyrrolidine derivatives are being investigated for their potential as neuroprotective agents in conditions such as Alzheimer's disease and ischemic stroke.[6][18]

Future Directions and Conclusion

The journey of 5-oxopyrrolidine derivatives, from the simple cyclization of glutamic acid to the development of life-changing medicines, is a compelling narrative of scientific progress. The inherent versatility of this scaffold, coupled with the power of modern synthetic chemistry, continues to fuel the discovery of novel derivatives with a remarkable range of biological activities.

Future research in this field is likely to focus on:

-

Development of more efficient and stereoselective synthetic methods: Enabling access to a wider diversity of complex 5-oxopyrrolidine derivatives.

-

Elucidation of detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drugs.

-

Exploration of new therapeutic areas: The full therapeutic potential of the 5-oxopyrrolidine scaffold is likely yet to be fully realized, with potential applications in areas such as inflammation and viral infections.

-

Preclinical and clinical development: Moving the most promising lead compounds through the drug development pipeline to bring new therapies to patients.[19][20]

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]

- 9. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 14. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug Discovery and Preclinical Development | Basicmedical Key [basicmedicalkey.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound belongs to the pyroglutamate class of compounds, which are known for their diverse biological activities. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, guiding synthetic modifications, and interpreting structure-activity relationships (SAR). Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the practical application and theoretical underpinnings of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data.

Caption: Molecular structure of this compound highlighting the core pyrrolidinone ring and key substituents.

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

Amide (lactam): The cyclic amide within the pyrrolidinone ring.

-

Ester: The methyl carboxylate group at the C3 position.

-

Alkyl Chains: The N-ethyl group and the aliphatic protons of the pyrrolidinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | OCH₃ (Ester methyl) |

| ~3.40 | q | 2H | N-CH₂ (Ethyl) |

| ~3.20 - 3.50 | m | 3H | C2-H₂, C3-H |

| ~2.50 - 2.80 | m | 2H | C4-H₂ |

| ~1.15 | t | 3H | N-CH₂-CH₃ (Ethyl) |

Interpretation and Causality:

-

The OCH₃ protons of the methyl ester are expected to appear as a sharp singlet around 3.67 ppm due to the absence of adjacent protons to couple with.

-

The N-CH₂ protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons. Its downfield shift is a result of the deshielding effect of the adjacent nitrogen atom.

-

The protons on the pyrrolidinone ring (C2-H₂, C3-H, C4-H₂ ) will present as complex multiplets due to diastereotopicity and spin-spin coupling between them.

-

The N-CH₂-CH₃ protons will be a triplet, coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Amide) |

| ~172.0 | C=O (Ester) |

| ~52.0 | OCH₃ (Ester) |

| ~49.0 | C2 |

| ~40.0 | N-CH₂ (Ethyl) |

| ~35.0 | C3 |

| ~34.0 | C4 |

| ~13.0 | N-CH₂-CH₃ (Ethyl) |

Interpretation and Causality:

-

The two carbonyl carbons of the amide and ester are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.

-

The OCH₃ carbon of the ester will appear around 52.0 ppm.

-

The carbons of the pyrrolidinone ring and the N-ethyl group will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen (C2 and N-CH₂) will be further downfield than the other aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to TMS.

Infrared (IR) Spectroscopy